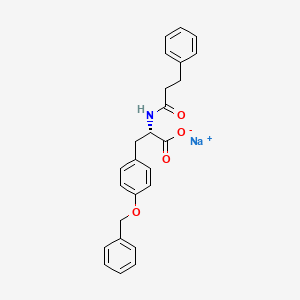
ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- is a complex organic compound that features a combination of alanine, a benzyl group, and a cinnamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- typically involves multiple steps. One common method includes the protection of the amino group of alanine, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The cinnamoyl group is then added via an acylation reaction. The final step involves the deprotection of the amino group and the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and cinnamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: An essential amino acid with a similar benzyl group structure.
Cinnamic Acid: Contains the cinnamoyl group and is used in various chemical syntheses.
Benzylamine: Features a benzyl group and is used in organic synthesis.
Uniqueness
ALANINE, 3-(p-(BENZYLOXY)PHENYL)-N-HYDROCINNAMOYL-, SODIUM SALT, L- is unique due to its combination of alanine, benzyl, and cinnamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
Número CAS |
65277-80-7 |
|---|---|
Fórmula molecular |
C25H24NNaO4 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
sodium;(2S)-3-(4-phenylmethoxyphenyl)-2-(3-phenylpropanoylamino)propanoate |
InChI |
InChI=1S/C25H25NO4.Na/c27-24(16-13-19-7-3-1-4-8-19)26-23(25(28)29)17-20-11-14-22(15-12-20)30-18-21-9-5-2-6-10-21;/h1-12,14-15,23H,13,16-18H2,(H,26,27)(H,28,29);/q;+1/p-1/t23-;/m0./s1 |
Clave InChI |
WBLZDYQVVZQFSE-BQAIUKQQSA-M |
SMILES isomérico |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


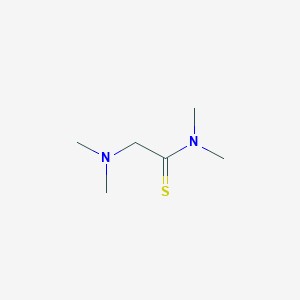
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
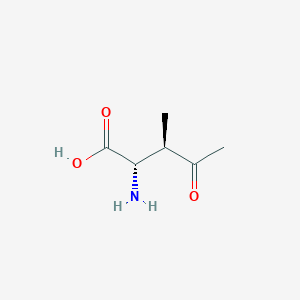
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
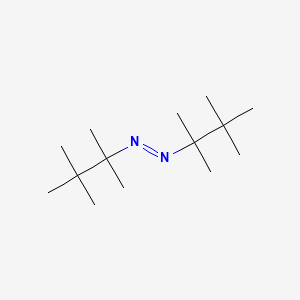
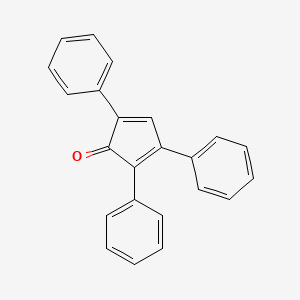
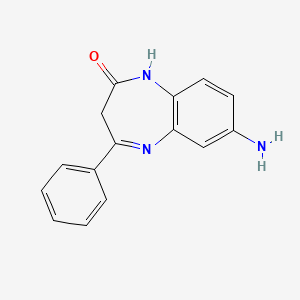
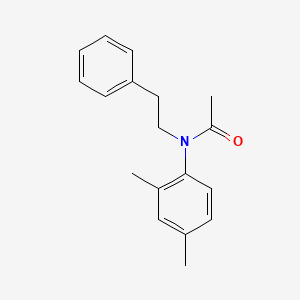
![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
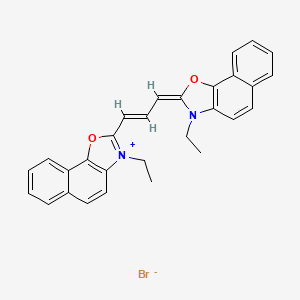
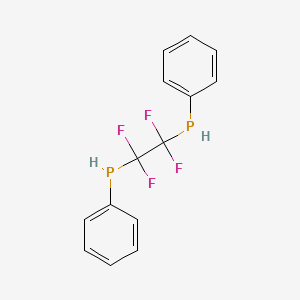
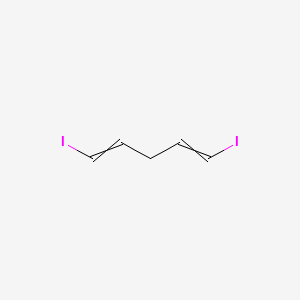
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
